[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
Overview
Description
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
is a chemical compound with the CAS Number: 883533-09-3 . It has a molecular weight of 211.35 . The IUPAC name for this compound is (1'-methyl-1,4'-bipiperidin-3-yl)methanamine
.
Molecular Structure Analysis
The InChI code forThis compound
is 1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3
. This code provides a specific textual representation of the molecular structure. Physical And Chemical Properties Analysis
This compound
has a molecular weight of 211.35 . The molecular formula is C12H25N3
. More detailed physical and chemical properties may be available in specialized chemical databases.
Scientific Research Applications
Renewable Feedstock for Nitrogen-containing Derivatives
Soybean oil has been utilized as a renewable feedstock to produce a range of nitrogen-containing materials. Research has focused on converting triglycerides to fatty amines and amides, leading to industrially significant compounds widely used today. Novel approaches have been developed to functionalize fatty acid chain structures, producing compounds, surfactants, and polymers containing nitrogen through organic and enzymatic reactions, some of which may have industrial relevance (Biswas et al., 2008).
Neuroprotective and Therapeutic Applications
1MeTIQ, an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activity in animal models. It is involved in unique and complex mechanisms of neuroprotection in various central nervous system diseases, potentially due to MAO inhibition and free radical scavenging properties. Its therapeutic effects might be coupled with gentle activation of monoaminergic systems in the brain, indicating potential for depression and addiction treatment (Antkiewicz‐Michaluk et al., 2018).
Environmental Impact of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for water purification. This research focuses on the degradation of amine- and azo-based compounds using AOPs, highlighting the need for technologies that consider all aspects of degradation for these recalcitrant compounds. Ozone and Fenton processes have shown high reactivity towards most amines, dyes, and pesticides, indicating potential for effective water treatment solutions (Bhat & Gogate, 2021).
Biogenic Amines in Food Safety
Biogenic amines, formed by decarboxylation of amino acids, have significant implications in food safety and quality. Histamine, cadaverine, and putrescine, in particular, have been linked to food toxicity and spoilage. Understanding their formation, sources, and impact on health is crucial for ensuring the safety of fish products and other foods (Bulushi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVSWZYZLJVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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